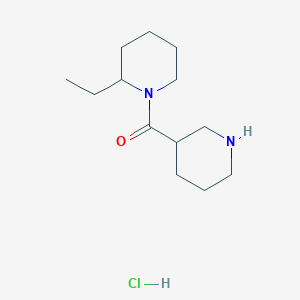

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

描述

属性

IUPAC Name |

(2-ethylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-12-7-3-4-9-15(12)13(16)11-6-5-8-14-10-11;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDYDEOLMINUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride typically involves the reaction of 2-ethylpiperidine with 3-piperidinylmethanone under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions: (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a tool in biological studies to investigate the function of piperidine derivatives in biological systems.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

作用机制

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is similar to other piperidine derivatives such as (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride. it is unique in its structure and potential applications. The presence of the ethyl group at the 2-position of the piperidine ring distinguishes it from other compounds in this class.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperidinyl methanone hydrochlorides and derivatives:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride | Not provided | C₁₃H₂₃N₂O·HCl (inferred) | ~262.25 (estimated) | N/A | 2-Ethyl-piperidinyl, 3-piperidinyl |

| Piperidino(3-piperidinyl)methanone hydrochloride | 40576-21-4 | C₁₁H₂₀N₂O·HCl | 232.74 | 215–216 | Two piperidinyl groups |

| 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride | N/A | C₁₀H₁₅ClN₂O₂S | 274.76 | N/A | Thiazole ring, hydroxypiperidinyl |

| 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone | N/A | C₂₁H₂₃ClNO | 348.87 | N/A | Chloro, diphenyl, dimethyl |

| (2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride | 1220029-30-0 | C₁₄H₂₃ClN₄O | 298.82 | N/A | Pyrazolo-pyridine, 2-ethyl-piperidinyl |

Key Observations:

- Heterocyclic Variations: Compounds like 2-(3-hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride () incorporate a thiazole ring, which is associated with antimicrobial and CNS activities due to its electron-rich structure .

- Chloro Derivatives: The chloroethanone group in 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone () introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in drug synthesis .

生物活性

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is studied for its potential biological activities, including its effects on various cellular processes and its therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is a six-membered ring containing one nitrogen atom. The specific arrangement of the ethyl and piperidinyl groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in the body. It may modulate neurotransmitter systems, influencing pathways related to cognition, mood, and pain perception. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may affect serotonin and dopamine receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have explored the anticancer potential of related piperidine derivatives. Some compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties. The compound's ability to induce apoptosis in cancer cells is a focus of ongoing research.

Neuropharmacological Effects

Given its structural similarity to known psychoactive substances, this compound is being investigated for neuropharmacological effects. Preliminary findings suggest it may enhance cognitive function or exhibit anxiolytic properties.

Case Studies

Several case studies have documented the biological activity of piperidine derivatives:

- Antimicrobial Efficacy : A study reported that a series of piperidine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Activity : In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that certain piperidine derivatives induced apoptosis with IC50 values below 20 µM, indicating promising anticancer potential.

- Neuropharmacological Assessment : Behavioral studies in rodent models demonstrated that compounds structurally related to this compound improved memory retention in maze tests, suggesting cognitive-enhancing properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | Under investigation |

| 1-Benzyl-4-(3-piperidinyl)butan-1-one | Antimicrobial | 25 µg/mL | Effective against Gram-positive bacteria |

| 4-(3-Piperidinyloxy)benzaldehyde | Anticancer | 15 µM | Induces apoptosis in cancer cells |

常见问题

What are the critical safety protocols for handling (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride in laboratory settings?

Basic Question

Methodological Answer:

Researchers must adhere to strict safety measures:

- Storage: Maintain at 2–8°C in a dry, ventilated area to prevent degradation or moisture absorption .

- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (P95/P1 filters), chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation, skin contact, or eye exposure .

- Spill Management: Isolate the area, avoid dust generation, and collect spills using inert absorbents. Dispose of waste via approved hazardous waste protocols .

- Ventilation: Use fume hoods during handling to minimize aerosol formation .

What synthetic routes are reported for piperidinyl methanone derivatives, and how can they inform the synthesis of this compound?

Basic Question

Methodological Answer:

While direct synthesis data for the target compound is limited, analogous piperidinyl methanones (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) suggest:

- Key Steps:

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of ethyl and piperidinyl substituents to minimize byproducts .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Question

Methodological Answer:

Use orthogonal analytical techniques:

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| NMR | ¹H/¹³C spectra | Confirm substitution patterns and purity | |

| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺) | Verify molecular weight (calc. 273.24 g/mol) | |

| X-ray Diffraction (XRD) | Crystal structure | Resolve stereochemistry |

What computational modeling approaches are suitable for predicting the receptor binding affinity of this compound?

Advanced Question

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs or ion channels). Parameterize the compound’s 3D structure using density functional theory (DFT) .

- QSAR Modeling: Train models on piperidinyl derivatives with known bioactivity data (e.g., anti-spasmodic or cytotoxic activities) to predict efficacy .

- Validation: Cross-check docking results with experimental IC₅₀ values from radioligand binding assays .

How can researchers resolve contradictions in reported pharmacological data for piperidinyl methanone derivatives?

Advanced Question

Methodological Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Experimental Variability: Standardize assays (e.g., cell lines, incubation times) and include positive controls (e.g., methylphenidate hydrochloride for CNS activity) .

- Dose-Response Curves: Perform triplicate measurements across a broad concentration range (e.g., 1 nM–100 µM) to confirm reproducibility .

- Orthogonal Assays: Validate findings using complementary methods (e.g., patch-clamp electrophysiology for ion channel modulation) .

What strategies optimize the solubility and bioavailability of this compound in preclinical studies?

Advanced Question

Methodological Answer:

- Salt Selection: Test alternative counterions (e.g., citrate or tartrate) to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- Formulation: Use co-solvents (e.g., PEG 400) or nanoemulsions to increase dissolution rates in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。